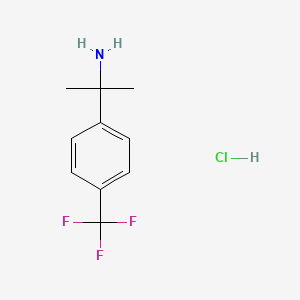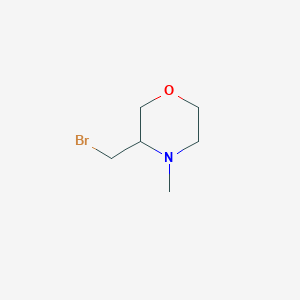
6-Bromo-2-phenylindolizine
概要
説明
6-Bromo-2-phenylindolizine is a heterocyclic compound that belongs to the indolizine family. . The presence of a bromine atom at the 6-position and a phenyl group at the 2-position of the indolizine ring imparts unique chemical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-phenylindolizine can be achieved through various synthetic routes. One common method involves the cyclization of 2-phenylpyridine with a brominating agent. The reaction typically proceeds under mild conditions, using reagents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst . The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and yield. Additionally, the use of environmentally friendly solvents and catalysts can enhance the sustainability of the production process .
化学反応の分析
Types of Reactions
6-Bromo-2-phenylindolizine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the indolizine ring can lead to the formation of reduced indolizine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.
Major Products Formed
Substitution: Formation of 6-substituted-2-phenylindolizine derivatives.
Oxidation: Formation of this compound-3-one.
Reduction: Formation of 6-bromo-2-phenylindolizidine.
科学的研究の応用
6-Bromo-2-phenylindolizine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of potential anticancer, antiviral, and anti-inflammatory agents.
Biological Studies: The compound is used in studies investigating the biological activity of indolizine derivatives, including their interactions with various biological targets.
Material Science: Due to its unique electronic properties, this compound is explored for use in organic electronics and fluorescent materials.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 6-Bromo-2-phenylindolizine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and phenyl group contribute to the compound’s binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects . Detailed studies on its mechanism of action are essential for understanding its therapeutic potential and optimizing its pharmacological properties.
類似化合物との比較
Similar Compounds
2-Phenylindolizine: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Chloro-2-phenylindolizine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and biological effects.
6-Bromoindolizine: Lacks the phenyl group, affecting its overall chemical behavior and applications.
Uniqueness
6-Bromo-2-phenylindolizine is unique due to the combined presence of the bromine atom and phenyl group, which imparts distinct chemical reactivity and biological activity. This combination allows for targeted modifications and the development of derivatives with specific properties for various applications .
特性
IUPAC Name |
6-bromo-2-phenylindolizine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c15-13-6-7-14-8-12(9-16(14)10-13)11-4-2-1-3-5-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXRAGNSMRNYHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(C=CC3=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B3040124.png)




